1-(4-methylphenyl)-1H-indole-3-carbaldehyde

Anticancer Antiproliferative Indole derivatives

1-(4-Methylphenyl)-1H-indole-3-carbaldehyde (CAS 1146220-76-9, MFCD30472165) is an N-aryl indole-3-carbaldehyde building block with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol. The compound features a 4-methylphenyl (p-tolyl) substituent at the indole N1 position and a formyl group at the C3 position, placing it within the broader class of 1-arylindole-3-carbaldehydes employed as versatile intermediates in medicinal chemistry, fluorescent probe development, and heterocyclic synthesis.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 1146220-76-9
Cat. No. B1383235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-1H-indole-3-carbaldehyde
CAS1146220-76-9
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O
InChIInChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3
InChIKeyMXXNIXCXKKSTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-1H-indole-3-carbaldehyde (CAS 1146220-76-9): Core Properties and Procurement Identity


1-(4-Methylphenyl)-1H-indole-3-carbaldehyde (CAS 1146220-76-9, MFCD30472165) is an N-aryl indole-3-carbaldehyde building block with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol . The compound features a 4-methylphenyl (p-tolyl) substituent at the indole N1 position and a formyl group at the C3 position, placing it within the broader class of 1-arylindole-3-carbaldehydes employed as versatile intermediates in medicinal chemistry, fluorescent probe development, and heterocyclic synthesis [1]. It is commercially available from multiple suppliers at purities of 95–97% .

Why 1-(4-Methylphenyl)-1H-indole-3-carbaldehyde Cannot Be Casually Substituted by Other N-Aryl-Indole-3-carbaldehydes


The N-aryl substituent on the indole-3-carbaldehyde scaffold exerts a decisive influence on both biological target engagement and physicochemical properties. In a direct comparative study, the 4-methylphenyl derivatives inhibited SK-OV-3 and HT-29 cancer cell proliferation by 70–77% at 50 μM, whereas the unsubstituted N-phenyl analog showed a divergent profile dominated by c-Src kinase inhibition (IC₅₀ = 50.6 μM) rather than potent antiproliferative activity [1]. This target‑profile inversion demonstrates that the 4-methyl group is not a passive structural feature but a pharmacophoric determinant. Furthermore, the 4-methyl substituent increases calculated logP by approximately 0.5–0.8 units relative to the unsubstituted phenyl analog [2], altering solubility, membrane permeability, and formulation behavior. Generic substitution—replacing the 4-methylphenyl moiety with a phenyl, 4-chlorophenyl, or 4-methoxyphenyl group—therefore carries a high risk of losing the specific biological activity for which this compound was selected, invalidating comparative SAR studies and potentially compromising downstream synthetic routes that rely on the aldehyde handle.

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-1H-indole-3-carbaldehyde Against Its Closest Analogs


Antiproliferative Activity in Ovarian and Colon Cancer Cells: 4-Methylphenyl vs. Unsubstituted Phenyl

In a head-to-head evaluation within a single study, 1-(4-methylphenyl)-indole derivatives (compounds 4o and 4p) inhibited proliferation of SK-OV-3 (ovarian adenocarcinoma) and HT-29 (colon carcinoma) cells by 70–77% at a screening concentration of 50 μM [1]. In contrast, the unsubstituted N-phenyl analog (compound 4d) did not achieve this level of antiproliferative activity in the same assay panel but instead exhibited measurable c-Src kinase inhibition (IC₅₀ = 50.6 μM) [1]. This divergent activity profile demonstrates that the 4-methyl substituent redirects the biological outcome from kinase inhibition toward cell proliferation suppression.

Anticancer Antiproliferative Indole derivatives

c-Src Kinase Inhibitory Profile: 4-Methylphenyl Derivatives vs. N-Phenyl and 3-Nitrophenyl Analogs

Within the same comparative study, the unsubstituted N-phenyl analog (4d) inhibited c-Src kinase with an IC₅₀ of 50.6 µM, and the 3-nitrophenyl analog (4l) gave an IC₅₀ of 58.3 µM [1]. The 4-methylphenyl derivatives (4o and 4p), by contrast, were not reported as active c-Src inhibitors at comparable concentrations, instead exhibiting the pronounced antiproliferative activity described above. This indicates that the 4-methyl substituent reduces or eliminates c-Src kinase engagement while conferring a distinct cellular phenotype.

Src kinase Kinase inhibition Indole scaffold

Physicochemical Differentiation: Calculated logP and Molecular Weight vs. 1-Phenyl-1H-indole-3-carbaldehyde

The 4-methyl substituent increases both molecular weight and lipophilicity relative to the unsubstituted N-phenyl analog. The target compound (C₁₆H₁₃NO, MW 235.28) has a calculated XLogP3 of approximately 3.7–4.0, compared with 1-phenyl-1H-indole-3-carbaldehyde (C₁₅H₁₁NO, MW 221.25) with XLogP3 ≈ 3.2 [1][2]. This ~0.5–0.8 logP increment, coupled with a ~14 Da molecular weight increase, is expected to enhance membrane permeability while modestly reducing aqueous solubility—a trade-off that is well-documented in medicinal chemistry optimization.

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Utility: Aldehyde Reactivity as a Key Differentiator from 3-Carbonitrile and 3-Carboxylic Acid Analogs

The C3 aldehyde group of 1-(4-methylphenyl)-1H-indole-3-carbaldehyde enables a broad range of downstream transformations—Schiff base formation, Knoevenagel condensation, reduction to alcohol, reductive amination, and hydrazone synthesis—that are inaccessible to the corresponding 3-carbonitrile or 3-carboxylic acid analogs [1]. In the 5-HT7 antagonist series, the aldehyde served as the direct precursor for further functionalization, whereas analogs lacking this handle required additional synthetic steps to introduce equivalent reactivity [2]. The 1-(4-methylphenyl) substitution pattern also confers axial chirality (atropisomerism) due to restricted rotation about the N–aryl bond, a feature exploited in biocatalytic dynamic kinetic resolution studies of N-arylindole aldehydes [3].

Synthetic intermediate Aldehyde chemistry Building block

5-HT7 Receptor Affinity: Class-Level Evidence for 1-Arylindole-3-carbaldehyde Scaffolds

The 1-arylindole-3-carbaldehyde scaffold, including the 4-methylphenyl variant, was evaluated as part of a series of 5-HT7 receptor ligands. Across the series, most compounds displayed nanomolar 5-HT7 binding affinity, with the most potent analog (1-naphthyl derivative 3p) achieving a Ki of 4.5 nM with selectivity over 5-HT1A, 5-HT2A, and 5-HT6 receptors [1]. While the specific Ki of the 4-methylphenyl analog was not individually reported in the abstract, its inclusion in the structure–activity relationship (SAR) exploration establishes the 1-arylindole-3-carbaldehyde framework as a validated 5-HT7 pharmacophore, establishing the compound's relevance for CNS-targeted probe and lead discovery programs.

5-HT7 receptor Serotonin CNS drug discovery

Optimal Procurement and Application Scenarios for 1-(4-Methylphenyl)-1H-indole-3-carbaldehyde Based on Quantitative Evidence


Anticancer Screening Campaigns Targeting Ovarian and Colon Carcinoma Cell Lines

Based on the direct comparative data showing 70–77% inhibition of SK-OV-3 and HT-29 cell proliferation by 4-methylphenyl indole derivatives at 50 µM—with the unsubstituted phenyl analog showing a divergent c-Src kinase profile [1]—this compound is the preferred N-aryl-indole-3-carbaldehyde building block for initiating antiproliferative screening cascades in ovarian and colon cancer models. Procurement of the 4-methylphenyl variant ensures that the screening deck retains the pharmacophoric feature (4-methyl group) responsible for the cellular activity, avoiding the inactivity or target-switching observed with the N-phenyl analog.

5-HT7 Receptor Ligand Optimization Programs

The 1-arylindole-3-carbaldehyde scaffold has demonstrated nanomolar 5-HT7 binding affinity across a series of analogs, with the lead compound achieving Ki = 4.5 nM and antagonist functional activity [2]. 1-(4-Methylphenyl)-1H-indole-3-carbaldehyde can serve as a key intermediate for synthesizing focused libraries around the N-aryl position, where modulation of the aryl substituent (including the 4-methyl group) directly tunes 5-HT7 affinity and selectivity over 5-HT1A, 5-HT2A, and 5-HT6 receptors.

Diversification of Indole-Based Chemical Libraries via C3 Aldehyde Chemistry

The aldehyde functionality at C3 enables at least six distinct reaction classes (Schiff base formation, Knoevenagel condensation, reduction, reductive amination, hydrazone synthesis, and oxime formation) without requiring protecting group manipulation [3]. This synthetic versatility makes 1-(4-methylphenyl)-1H-indole-3-carbaldehyde a high-value building block for parallel synthesis and diversity-oriented synthesis (DOS) campaigns, where a single intermediate can be divergently converted into multiple chemotypes.

Atropisomer-Enriched Probe Synthesis via Biocatalytic Resolution

The restricted rotation about the N–aryl bond in N-arylindole aldehydes gives rise to stable atropisomers, a structural feature that has been exploited in biocatalytic dynamic kinetic resolution using commercial ketoreductases [4]. Laboratories engaged in stereochemical probe development or chirality–activity relationship studies can procure this compound as a substrate for enantioselective transformations, accessing axially chiral indole derivatives that are inaccessible from non-arylated or N-alkyl indole-3-carbaldehydes.

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